molecular formula C18H34O16 B1232362 Maltotriitol CAS No. 32860-62-1

Maltotriitol

Cat. No.: B1232362
CAS No.: 32860-62-1
M. Wt: 506.5 g/mol
InChI Key: XJCCHWKNFMUJFE-CGQAXDJHSA-N
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Mechanism of Action

Target of Action

Maltotriitol, a sugar, primarily targets enzymes such as porcine pancreatic alpha-amylase (PPA) . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

This compound interacts with its target, PPA, by binding to it. Studies have shown that two molecules of this compound can bind to one molecule of PPA . This binding can influence the action pattern of the enzyme, potentially altering its function.

Biochemical Pathways

It is known that this compound can influence the metabolism of carbohydrates by interacting with enzymes like ppa . This interaction could potentially affect the breakdown and absorption of sugars, impacting various metabolic pathways.

Result of Action

The primary result of this compound’s action is its potential to alter the function of enzymes like PPA This could influence the digestion and absorption of carbohydrates, leading to changes at the molecular and cellular levels

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as an inhibitor of acid production in human dental plaque suggests that it may be more active in certain pH environments . Additionally, the presence of this compound in maltose syrup has been found to change the crystal morphology in the industrial crystallization process of maltitol , indicating that its action can be influenced by the presence of other compounds.

Biochemical Analysis

Biochemical Properties

Maltotriitol plays a significant role in biochemical reactions, particularly in the inhibition of α-glucosidase and maltose metabolism. It interacts with enzymes such as maltase, which breaks down this compound into glucose and galactose. These interactions are crucial for understanding its inhibitory effects on bacterial growth and adhesion, particularly in Streptococcus mutans . This compound also affects the stability and recrystallization of amorphous maltitol, which is important for its use in pharmaceutical applications .

Cellular Effects

This compound influences various cellular processes, including cell growth, adhesion, and metabolism. It has been shown to inhibit the growth of Streptococcus sobrinus and the adhesion of Streptococcus mutans . These effects are mediated through the inhibition of α-glucosidase and maltose metabolism, leading to changes in cellular pH and metabolic activity. Additionally, this compound affects cellular signaling pathways and gene expression, contributing to its overall impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. It inhibits α-glucosidase by binding to its active site, preventing the breakdown of maltose into glucose . This inhibition leads to a decrease in bacterial growth and adhesion. This compound also stabilizes amorphous maltitol by limiting its recrystallization, which is crucial for its use in pharmaceutical formulations . These molecular interactions highlight the importance of this compound in regulating biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can inhibit bacterial growth and adhesion for extended periods, with its effects being more pronounced in certain bacterial species . The stability and degradation of this compound are also important factors to consider, as they influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on bacterial growth and adhesion over time, making it a valuable compound for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit bacterial growth and adhesion without causing significant adverse effects . At higher doses, it may lead to toxic effects and changes in metabolic activity. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications. Studies in animal models have provided valuable insights into the threshold effects and potential toxicities associated with this compound .

Metabolic Pathways

This compound is involved in distinct metabolic pathways compared to other sugars. It is enzymatically broken down by maltase into glucose and galactose, which then enter the glycolysis pathway to generate energy . Additionally, galactose contributes to the synthesis of glycoproteins and glycolipids through the Leloir pathway. These metabolic pathways are crucial for understanding the role of this compound in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with maltose transporters and other proteins involved in carbohydrate metabolism . These interactions influence the localization and accumulation of this compound within cells, affecting its overall activity and function. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in carbohydrate metabolism . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals, affecting its activity and function. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in research and therapeutic applications.

Preparation Methods

Maltotriitol is typically obtained through the hydration reaction of maltose during yeast or microbial fermentation . The preparation process involves several steps:

Industrial production methods also include the use of seed crystals to precipitate non-hygroscopic this compound crystals from a solution containing about 70% this compound .

Chemical Reactions Analysis

Maltotriitol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: It can be reduced to form simpler polyols.

    Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Comparison with Similar Compounds

Maltotriitol is similar to other polyols such as maltitol, mannitol, and sorbitol. it has unique properties that set it apart:

Similar compounds include maltitol, mannitol, sorbitol, and other sugar alcohols like xylitol and erythritol .

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCHWKNFMUJFE-CGQAXDJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32860-62-1
Record name Maltotriitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32860-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltotriitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MALTOTRIITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T184B7B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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